molecular formula C9H9IN2O B13501847 8-Aminoisoquinolin-7-ol hydroiodide

8-Aminoisoquinolin-7-ol hydroiodide

Cat. No.: B13501847
M. Wt: 288.08 g/mol
InChI Key: DBTMCWZCCKBNMH-UHFFFAOYSA-N
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Description

8-Aminoisoquinolin-7-ol hydroiodide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with amino (–NH₂) and hydroxyl (–OH) groups at positions 8 and 7, respectively, with a hydroiodic acid counterion. The hydroiodide salt form likely enhances its water solubility compared to the free base, a common trait in pharmaceutical salts to improve bioavailability .

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

8-aminoisoquinolin-7-ol;hydroiodide

InChI

InChI=1S/C9H8N2O.HI/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H,10H2;1H

InChI Key

DBTMCWZCCKBNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)O.I

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxyisoquinoline (7-Hydroxyisoquinolin-7-ol)

The 7-hydroxyisoquinoline intermediate is commonly prepared by demethylation of 7-methoxyisoquinoline using boron tribromide or via thermal treatment with pyridine hydrochloride.

Method Reaction Conditions Yield Notes
Boron tribromide demethylation 7-methoxyisoquinoline (0.124 mol), dry dichloromethane, cooled to -75 °C, 1.0 M BBr3 in dichloromethane added dropwise, stirred 18 h warming to room temp, quenched with ice water, neutralized with NaOH 81% Produces yellow solid, filtered and air dried
Pyridine hydrochloride heating 7-methoxyisoquinoline (7.4 g), pyridine hydrochloride (30 g), heated at 180 °C for 6 h, cooled, extracted with ethyl acetate, washed, dried, solvent removed Quantitative Simple thermal demethylation with good yield

Nitration and Amination to Obtain 8-Amino-7-hydroxyisoquinoline

Nitration at the 8-position is achieved by treating 7-hydroxyisoquinoline with nitronium tetrafluoroborate, followed by reduction or amination to introduce the amino group.

Step Reagents and Conditions Outcome Notes
Nitration 7-hydroxyisoquinoline (0.1 mol), nitronium tetrafluoroborate (0.14 mol), tetramethylene sulfone solvent, cooled with ice bath, stirred 3 h 7-hydroxy-8-nitroisoquinoline, 100% yield Quenched with methanol, precipitated with ether
Amination Reduction or nucleophilic substitution to replace nitro group with amino group 8-aminoisoquinolin-7-ol Details vary; typical methods include catalytic hydrogenation or substitution with ammonia or amines

Formation of Hydroiodide Salt

The free base 8-aminoisoquinolin-7-ol is converted to the hydroiodide salt by treatment with hydroiodic acid (HI), enhancing solubility and stability.

Method Conditions Product Notes
Salt formation Dissolution of 8-aminoisoquinolin-7-ol in suitable solvent, addition of hydroiodic acid 8-aminoisoquinolin-7-ol hydroiodide Salt isolated by crystallization or precipitation

Alternative Synthetic Routes

  • Directed ortho-lithiation of isoquinoline derivatives followed by amination at the 8-position has been reported for related compounds such as isoquinolin-8-amine dihydrochloride. This method involves lithiation using strong bases at low temperature, followed by electrophilic substitution and salt formation.

  • Amino acid and aniline derivatives of isoquinolinequinones have been synthesized via nitrosation, amination, and oxidation steps, providing structural analogs of aminoisoquinoline compounds. These methods highlight the versatility of isoquinoline derivatives in functional group transformations.

Summary Table of Preparation Steps

Step No. Compound Reagents/Conditions Yield Reference
1 7-methoxyisoquinoline to 7-hydroxyisoquinoline Boron tribromide in dichloromethane, -75 °C to RT, quench with water, neutralize with NaOH 81%
2 7-hydroxyisoquinoline to 7-hydroxy-8-nitroisoquinoline Nitronium tetrafluoroborate, tetramethylene sulfone, ice bath, 3 h 100%
3 7-hydroxy-8-nitroisoquinoline to 8-aminoisoquinolin-7-ol Reduction or amination (catalytic hydrogenation or nucleophilic substitution) Variable General synthetic knowledge
4 8-aminoisoquinolin-7-ol to hydroiodide salt Hydroiodic acid treatment, crystallization High

Analytical Characterization

The synthesized 8-aminoisoquinolin-7-ol hydroiodide is characterized by:

Research Findings and Notes

  • The boron tribromide demethylation method is effective for preparing 7-hydroxyisoquinoline with good yield and purity.
  • Nitration with nitronium tetrafluoroborate proceeds quantitatively, enabling efficient introduction of the nitro group at position 8.
  • Amination methods vary, but catalytic hydrogenation of the nitro intermediate is a common approach to obtain the amino derivative.
  • Formation of the hydroiodide salt improves compound handling and solubility, which is critical for biological testing and further synthetic applications.
  • Alternative lithiation strategies offer regioselective functionalization routes but require stringent reaction conditions.
  • Structural modifications of isoquinoline derivatives influence biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

8-Aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:

Scientific Research Applications

8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include oxidative stress and reactive oxygen species (ROS) production, which can lead to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Aminoisoquinolin-7-ol hydroiodide with three structurally related compounds: 8-hydroxyquinoline, 7,8-benzoquinoline, and 8-amino-1-octanol.

Property 8-Aminoisoquinolin-7-ol Hydroiodide 8-Hydroxyquinoline 7,8-Benzoquinoline 8-Amino-1-octanol
CAS Number Not reported 148-24-3 230-27-3 19008-71-0
Molecular Formula C₉H₈IN₂O (estimated*) C₉H₇NO C₁₃H₉N C₈H₁₉NO
Molecular Weight ~287.9 g/mol (estimated*) 145.16 g/mol 179.22 g/mol 145.25 g/mol
Solubility in Water Likely moderate (salt form enhances) 2.2 g/L at 60°C Insoluble (data not available) Soluble (exact value unreported)
Melting Point Not reported 75°C Not reported Not reported
Toxicity (LD50, oral rat) Not reported 1,200 mg/kg Not reported Not reported
Hazard Codes Likely H302, H332 (inferred from analogs) H302, H332 Not reported Not reported

*Estimation based on parent compound (8-aminoisoquinolin-7-ol) + hydroiodic acid (HI, 127.91 g/mol).

Key Observations:

  • Structural Differences: 8-Hydroxyquinoline lacks the amino group and iodide counterion present in the target compound, resulting in lower molecular weight and distinct solubility profiles . 7,8-Benzoquinoline is a fused-ring analog without functional groups (–OH, –NH₂), leading to reduced polarity and likely lower water solubility . 8-Amino-1-octanol is an aliphatic amino alcohol, differing entirely in backbone structure and reactivity .
  • Physicochemical Properties: The hydroiodide salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 7,8-benzoquinoline. This aligns with trends observed in pharmaceutical salts (e.g., penicillin derivatives) .

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